An In-depth Technical Guide to the Physical Properties of 1-(Difluoromethyl)cyclopropan-1-amine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 1-(Difluoromethyl)cyclopropan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physical properties of 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride. As a crucial building block in medicinal chemistry, a thorough understanding of its physicochemical characteristics is paramount for its effective application in drug discovery and development. This document synthesizes available data to offer insights into its molecular structure, thermal properties, solubility, and spectroscopic signature.
Introduction: The Significance of Fluorinated Cyclopropylamines in Drug Discovery
The introduction of fluorine atoms into drug candidates is a well-established strategy to modulate their metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF2), in particular, offers a unique combination of properties, including the ability to act as a lipophilic hydrogen bond donor. When incorporated into a rigid cyclopropyl scaffold, as in 1-(difluoromethyl)cyclopropan-1-amine, it presents a conformationally constrained motif that is highly attractive for probing and optimizing molecular interactions with biological targets. The hydrochloride salt form is often utilized to enhance aqueous solubility and improve handling characteristics of the parent amine. A comprehensive understanding of the physical properties of this hydrochloride salt is therefore essential for formulation development, quality control, and predicting its behavior in biological systems.
Molecular and Physicochemical Properties
A summary of the key molecular and physicochemical properties of 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride is presented in the table below. It is important to note that while some of these properties are derived from experimental data, others are computational predictions and should be considered as such.
| Property | Value | Source |
| Chemical Name | 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride | IUPAC |
| CAS Number | 1803595-15-4 | [1][2][3] |
| Molecular Formula | C₄H₈ClF₂N | [2][3] |
| Molecular Weight | 143.56 g/mol | [2][3] |
| Chemical Structure | [3] | |
| Predicted Boiling Point | 152.3 ± 8.0 °C | [4] |
| Predicted Density | 1.235 ± 0.06 g/cm³ | [4] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |
| Predicted LogP | 1.1646 | [2] |
Thermal Properties
Melting Point
The melting point is a critical physical property that provides information about the purity and crystalline nature of a compound. For active pharmaceutical ingredients (APIs), the melting point influences solubility, dissolution rate, and stability.
As of the latest available data, an experimental melting point for 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride has not been reported in the public domain. However, for a structurally related compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, a melting point of >172°C with decomposition has been documented.[5] This suggests that 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride is also likely to be a high-melting solid.
Experimental Protocol for Melting Point Determination
The determination of a melting point for a crystalline solid such as an amine hydrochloride should be performed using a calibrated melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Rate: The temperature is raised at a rate of 1-2°C per minute near the expected melting point to ensure accuracy.
-
Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.
Causality: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, providing a sharp and accurate melting range. Impurities will typically cause a depression and broadening of the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Profile
The solubility of an API is a critical determinant of its bioavailability. As a hydrochloride salt, 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride is expected to exhibit good aqueous solubility due to the ionization of the amine group.
Experimental Protocol for Solubility Determination
A standard method for determining the equilibrium solubility of a compound involves the shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride is added to a known volume of the desired solvent (e.g., water, methanol, dichloromethane) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as HPLC-UV or quantitative NMR.
Causality: Reaching equilibrium is essential for determining the thermodynamic solubility. The choice of analytical technique depends on the chromophore of the molecule and the desired accuracy.
Caption: Protocol for Solubility Determination.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of identity of a chemical compound. While a complete set of experimental spectra for 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride is not publicly available, the expected spectral features can be inferred from data on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl protons and the proton of the difluoromethyl group. The cyclopropyl protons will likely appear as complex multiplets in the upfield region. The proton of the CHF₂ group will be a triplet due to coupling with the two fluorine atoms. The amine protons may be broad and their chemical shift will be dependent on the solvent and concentration. For the related compound (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, the cyclopropyl protons appear as multiplets between 1.20 and 2.78 ppm, and the ammonium protons as a broad singlet at 8.76 ppm in DMSO-d₆.[6]
-
¹³C NMR: The carbon NMR will show distinct signals for the cyclopropyl carbons and the carbon of the difluoromethyl group. The CHF₂ carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms. For related difluoromethyl compounds, the carbon of the CHF₂ group typically resonates in the range of 110-120 ppm with a large ¹JCF coupling constant.[1]
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal will be a doublet due to coupling with the adjacent proton. For various difluoromethyl compounds, the ¹⁹F chemical shift is typically observed in the range of -90 to -140 ppm (relative to CFCl₃), with a ²JHF coupling constant of around 50-60 Hz.[1][6][7][8]
Infrared (IR) Spectroscopy
The IR spectrum of an amine hydrochloride is characterized by specific vibrational modes.
-
N-H Stretching: A broad and strong absorption is expected in the region of 2400-3200 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (R-NH₃⁺).[9][10]
-
N-H Bending: Asymmetric and symmetric bending vibrations of the NH₃⁺ group are expected to appear in the 1500-1600 cm⁻¹ region.[9]
-
C-F Stretching: Strong absorptions corresponding to the C-F stretching vibrations of the difluoromethyl group are expected in the region of 1000-1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion: In the mass spectrum, the molecular ion of the free base (C₄H₇F₂N) would have a mass-to-charge ratio (m/z) of approximately 107.05.
-
Isotopic Pattern: Due to the presence of a chlorine atom in the hydrochloride salt, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak would be expected if the entire salt were to be ionized, which is uncommon under typical MS conditions. More likely, under electrospray ionization (ESI), the protonated free base [M+H]⁺ at m/z 108.06 would be observed.[11]
Conclusion
1-(Difluoromethyl)cyclopropan-1-amine hydrochloride is a valuable building block in contemporary drug discovery. While a complete experimental dataset of its physical properties is not yet available in the public literature, this guide has compiled the existing information and provided predictions based on established chemical principles and data from analogous structures. The provided experimental protocols offer a framework for researchers to determine these critical parameters in their own laboratories. A thorough characterization of the physical properties of this and similar compounds is essential for accelerating the development of new and effective therapeutics.
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